molecular formula C16H17NO5S B3382987 5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid CAS No. 380342-16-5

5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B3382987
CAS No.: 380342-16-5
M. Wt: 335.4 g/mol
InChI Key: VFXOEAGOHDEMBF-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid is an organic compound with the molecular formula C16H17NO5S It is characterized by the presence of a methoxyphenyl group, a methylsulfamoyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.

    Sulfonation: The amino group is then sulfonated using a sulfonyl chloride reagent to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Products include methoxybenzoic acids or aldehydes.

    Reduction: Products include amines or reduced sulfonamides.

    Substitution: Products include halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the sulfonamide group, making it less versatile in terms of chemical reactivity.

    Methylsulfonylbenzoic acid: Similar structure but without the methoxy group, affecting its solubility and reactivity.

    Sulfanilamide: Contains the sulfonamide group but lacks the methoxy and methylbenzoic acid moieties, leading to different biological activities.

Uniqueness

5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of reactivity and stability not found in simpler analogs.

Properties

IUPAC Name

5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-11-8-9-12(10-13(11)16(18)19)23(20,21)17(2)14-6-4-5-7-15(14)22-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXOEAGOHDEMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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